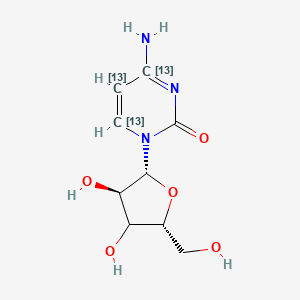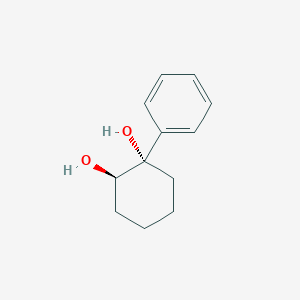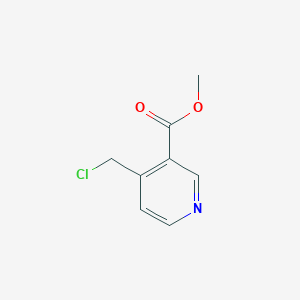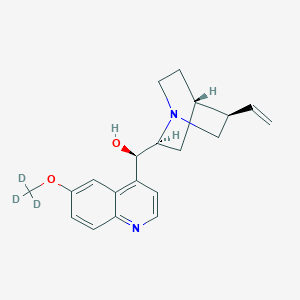
Quinine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine-d3 is a deuterated form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial drug and is also used for its analgesic and antipyretic properties. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound, which helps in various analytical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinine-d3 involves the incorporation of deuterium atoms into the quinine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quinine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form quinine N-oxide.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinine N-oxide-d3, dihydrothis compound, and various substituted quinine derivatives.
Wissenschaftliche Forschungsanwendungen
Quinine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of quinine in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of quinine and its metabolites.
Biological Research: this compound is used to investigate the mechanisms of action of quinine in various biological pathways.
Medical Research: It aids in the development of new antimalarial drugs by providing insights into the pharmacodynamics of quinine.
Wirkmechanismus
The mechanism of action of Quinine-d3 is similar to that of quinine. It primarily targets the malaria parasite Plasmodium falciparum by interfering with its ability to break down and digest hemoglobin. This leads to the accumulation of toxic heme, which ultimately kills the parasite. This compound also affects muscle membrane and sodium channels, which explains its use in treating nocturnal leg cramps and myotonia congenita.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A synthetic derivative of quinine, used for malaria prophylaxis and treatment.
Uniqueness
Quinine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is crucial.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1/i2D3 |
InChI-Schlüssel |
LOUPRKONTZGTKE-TWPBZBMPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


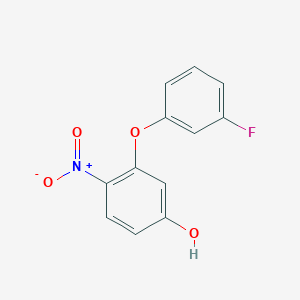

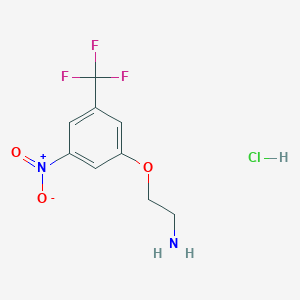
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
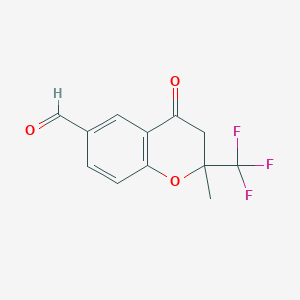
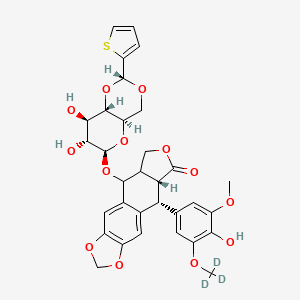
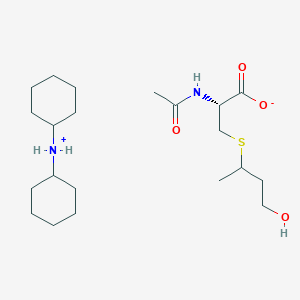
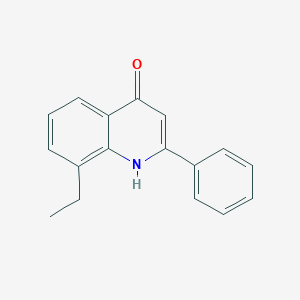
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
